6-(Oxan-3-yl)pyridin-3-amine
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Overview
Description
6-(Oxan-3-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an oxan (tetrahydropyran) group at the 3-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxan-3-yl)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the oxan and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with an oxan precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Oxan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
6-(Oxan-3-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(Oxan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyridin-3-amine: A simpler analog without the oxan group, used in various chemical syntheses.
6-(Oxan-4-yl)pyridin-3-amine: A closely related compound with a different substitution pattern on the oxan ring.
Pyrazolo[3,4-b]pyridines: Compounds with a similar pyridine core but different substituents, used in medicinal chemistry.
Uniqueness: 6-(Oxan-3-yl)pyridin-3-amine is unique due to the presence of both the oxan and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(oxan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-9-3-4-10(12-6-9)8-2-1-5-13-7-8/h3-4,6,8H,1-2,5,7,11H2 |
InChI Key |
GMCJPZGWIOMUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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